2-(2-Amino-5-methylphenoxy)ethan-1-OL
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Overview
Description
2-(2-Amino-5-methylphenoxy)ethan-1-OL is an organic compound with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to an ethan-1-ol backbone. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-methylphenoxy)ethan-1-OL typically involves the reaction of 2-amino-5-methylphenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the phenoxide ion on the ethylene oxide, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, and ensures a consistent product quality. The use of catalysts, such as metal oxides, can further enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-methylphenoxy)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of halogenated or nitrated derivatives .
Scientific Research Applications
2-(2-Amino-5-methylphenoxy)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-methylphenoxy)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenoxy group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-4-methylphenoxy)ethan-1-OL
- 2-(2-Amino-6-methylphenoxy)ethan-1-OL
- 2-(2-Amino-5-ethylphenoxy)ethan-1-OL
Uniqueness
2-(2-Amino-5-methylphenoxy)ethan-1-OL is unique due to the specific positioning of the amino and methyl groups on the phenoxy ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(2-amino-5-methylphenoxy)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7-2-3-8(10)9(6-7)12-5-4-11/h2-3,6,11H,4-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMNUZWPRMMXMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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